2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678037
InChI: InChI=1S/C23H18ClN5O3S/c24-18-11-10-17(12-21(18)29(31)32)13-25-27-22(30)15-33-23-26-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+
SMILES:
Molecular Formula: C23H18ClN5O3S
Molecular Weight: 479.9 g/mol

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15678037

Molecular Formula: C23H18ClN5O3S

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C23H18ClN5O3S
Molecular Weight 479.9 g/mol
IUPAC Name 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C23H18ClN5O3S/c24-18-11-10-17(12-21(18)29(31)32)13-25-27-22(30)15-33-23-26-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+
Standard InChI Key XLVCSSAKPIQTBX-DHRITJCHSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of benzimidazole derivatives often involves multi-step processes. A common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding benzaldehyde derivative. This intermediate is further reacted with hydrazine derivatives under reflux conditions to yield the final product. Controlled temperatures and inert atmospheres are typically maintained to ensure high yields and purity during synthesis.

Biological Activity

Benzimidazole derivatives are known for their significant biological activities. The benzimidazole moiety can interact with DNA and enzymes, potentially inhibiting their activity and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The nitro and chloro substitutions on the phenyl group may enhance redox activity within cells, contributing to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazideBenzimidazole, naphthyl groupAntimicrobial and anticancer activities
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazideBenzimidazole, nitrophenyl groupPotential inhibition of enzymes and receptors
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideBenzimidazole, methoxyphenyl groupEnhanced chemical reactivity and therapeutic potential

Research Findings and Future Directions

While specific research findings on 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide are not available, studies on similar compounds suggest that these derivatives have promising applications in medicinal chemistry and pharmacology. Future research should focus on elucidating the exact mechanisms of action and exploring their therapeutic potential in various diseases.

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